molecular formula C8H14N2O B1275857 2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 65156-70-9

2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B1275857
CAS No.: 65156-70-9
M. Wt: 154.21 g/mol
InChI Key: URLKJZYEIINRBY-UHFFFAOYSA-N
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Properties

IUPAC Name

2-butyl-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-3-4-5-10-8(11)6-7(2)9-10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLKJZYEIINRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402717
Record name 2-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65156-70-9
Record name 2-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview of Pyrazolone Synthesis

Pyrazolones are typically synthesized via condensation reactions involving β-ketoesters or β-diketones with hydrazine or hydrazine derivatives. The 2,4-dihydro-3H-pyrazol-3-one scaffold is formed through ring closure after initial condensation, and various substituents can be introduced at different positions by selecting appropriate starting materials or through subsequent functionalization.

General Synthetic Routes for 5-Methyl-2,4-dihydro-pyrazol-3-ones

A common and well-documented route to 5-methyl-2,4-dihydro-pyrazol-3-ones involves the condensation of ethyl acetoacetate with hydrazine hydrate or its derivatives. This reaction proceeds rapidly at room temperature with vigorous stirring, yielding the pyrazolone ring system after ring closure. The process is exothermic and typically results in a precipitate that can be isolated and purified by recrystallization.

  • Reaction conditions: Room temperature, stirring, moderate yields.
  • Purification: Recrystallization from suitable solvents such as ethanol or acetic acid.
  • Characterization: Melting points, IR, ^1H-NMR, ^13C-NMR, and mass spectrometry confirm structure.

Specific Preparation of 2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

While direct literature on This compound is limited, analogous preparation methods for 5-methyl-2,4-dihydro-pyrazol-3-ones with various substituents provide a reliable framework. The butyl substituent at the 2-position can be introduced by starting with a suitable β-ketoester or β-diketone bearing the butyl group or by alkylation of the pyrazolone ring after formation.

Example approach:

  • Start with 2-butyl acetoacetate (or equivalent butyl-substituted β-ketoester).
  • Condense with hydrazine hydrate under controlled conditions.
  • Reflux or stir at room temperature until the pyrazolone ring forms.
  • Isolate the product by filtration and purify by recrystallization.

This method parallels the synthesis of 5-methyl-2,4-dihydro-pyrazol-3-ones described in the literature, where ethyl acetoacetate was used as the β-ketoester precursor.

Data Tables Summarizing Preparation and Characterization (Adapted from Related Pyrazolone Studies)

Step Reagents/Conditions Product Yield (%) Melting Point (°C) Notes
1 Ethyl acetoacetate + hydrazine hydrate, room temp, stirring 5-methyl-2,4-dihydro-pyrazol-3-one 30-98 (varies by derivative) 81-223 (varies) Precipitate formed, recrystallized
2 Bromination of pyrazolone with Br2 in water 4,4-dibromo derivatives 49-87 78-134 Vigorous reaction, HBr evolved
3 Bromination of ethyl acetoacetate precursor + hydrazine condensation Brominated pyrazolone 88 120-121 High yield, reflux conditions

Note: Specific data for 2-butyl-5-methyl derivative is extrapolated from analogous compounds due to limited direct reports.

Analytical Techniques for Confirmation

These methods are standard in confirming the successful preparation of pyrazolone derivatives and are reported consistently across studies.

Summary of Research Findings

  • The condensation of β-ketoesters with hydrazine derivatives remains the cornerstone for preparing 5-methyl-2,4-dihydro-pyrazol-3-ones.
  • Substituents at the 2-position, such as butyl groups, can be introduced via appropriate β-ketoester precursors.
  • Bromination reactions provide a pathway for further functionalization and bioactivity enhancement but are separate from the initial preparation.
  • The preparation methods are robust, yielding moderate to high purity products confirmed by multiple spectroscopic and analytical techniques.
  • The reaction conditions are generally mild, with room temperature stirring or reflux in acetic acid or ethanol being common.

Scientific Research Applications

Scientific Research Applications

The applications of 2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one can be categorized into several key areas:

Chemistry

  • Reagent in Organic Synthesis : The compound is utilized as a building block for synthesizing more complex molecules. It can participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

  • Enzyme Inhibition : It has been shown to inhibit thromboxane synthase (TSI), which plays a crucial role in synthesizing thromboxane A2, a potent vasoconstrictor and platelet aggregator. This inhibition may lead to potential anti-inflammatory and antithrombotic effects.

Medicine

  • Potential Lead Compound for Drug Development : The compound exhibits significant biological activities, including antitumor and anti-inflammatory properties. Its ability to inhibit tumor cell proliferation suggests applications in cancer therapeutics .

Industry

  • Material Development : The compound is explored for developing new materials and chemical processes due to its unique properties compared to other pyrazolones.

Research indicates that this compound possesses several notable biological activities:

Antitumor Activity

A study evaluated the cytotoxic effects against various cancer cell lines, revealing significant antiproliferative activity:

Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These results indicate its potential application in cancer treatment.

Anti-inflammatory Effects

The compound's ability to inhibit thromboxane synthase suggests it may serve as an anti-inflammatory agent by blocking thromboxane A2 synthesis, which could be beneficial in cardiovascular diseases.

Case Studies

Several studies have highlighted the effectiveness of this compound:

Study on Thromboxane Synthase Inhibition

In vitro studies demonstrated that this compound effectively inhibits thromboxane synthase activity, leading to decreased thromboxane A2 levels in blood samples preincubated at physiological temperatures.

Antiproliferative Effects

Another study focused on the compound's impact on various cancer cell lines revealed that it not only inhibited cell growth but also induced apoptosis in sensitive cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Biological Activity

2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS No. 65156-70-9) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound exhibits various biochemical properties and interactions that may contribute to its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring with butyl and methyl substituents. Its molecular formula is C_8H_12N_2O, and it has a molecular weight of 168.19 g/mol. The compound is typically a white to light yellow powder with a melting point ranging from 130°C to 134°C.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit thromboxane synthase (TSI), which plays a crucial role in the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. This inhibition can potentially lead to anti-inflammatory and antithrombotic effects .
  • Cell Signaling Modulation : The compound influences cell signaling pathways by modulating the activity of kinases and other enzymes, impacting cellular processes such as growth, differentiation, and apoptosis .

Biological Activity

Research studies have highlighted several biological activities associated with this compound:

Antitumor Activity

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings indicated that it exhibits significant antiproliferative activity:

Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These results suggest potential applications in cancer therapeutics .

Anti-inflammatory Effects

The compound's ability to inhibit thromboxane synthase suggests its potential as an anti-inflammatory agent. By blocking the synthesis of thromboxane A2, it may reduce inflammation and prevent excessive platelet aggregation, which is beneficial in cardiovascular diseases .

Case Studies

  • Study on Thromboxane Synthase Inhibition : In vitro studies demonstrated that this compound effectively inhibits thromboxane synthase activity, leading to decreased thromboxane A2 levels in blood samples preincubated at physiological temperatures .
  • Antiproliferative Effects : Another study focused on the compound's impact on various cancer cell lines revealed that it not only inhibited cell growth but also induced apoptosis in sensitive cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions using ethanol as a solvent under reflux (5–7 hours) with ammonium acetate as a catalyst. For example, arylidenemalononitrile derivatives can react with 5-methyl-2,4-dihydro-3H-pyrazol-3-one precursors to form substituted pyrazolones . Multi-step protocols (e.g., pyrazolone-fused carboxymethyl thiazolidinone synthesis) involve sequential reactions, where intermediates are purified via crystallization from ethanol or methanol . Yield optimization requires precise control of stoichiometry, temperature, and catalyst excess.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and hydrogen bonding patterns. For example, NIST-standardized data for pyrazolone derivatives include chemical shifts for methyl and butyl groups in the 1–3 ppm (¹H) and 10–40 ppm (¹³C) ranges . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity, while X-ray crystallography resolves tautomeric forms in solid-state structures .

Advanced Research Questions

Q. How do structural modifications of this compound affect its coordination chemistry with transition metals?

  • Methodological Answer : The carbonyl and NH groups in pyrazolones act as bidentate ligands for metals like Zn(II). For instance, 4-acylpyrazolone derivatives form binuclear complexes (e.g., Zn-1 and Zn-2) with distinct photoluminescence properties. Ligand modifications (e.g., naphthyl or butoxyphenyl substituents) alter coordination geometry and emission spectra, which are characterized via cyclic voltammetry and DFT calculations .

Q. What mechanisms underlie the antimicrobial activity of this compound derivatives, and how can structure-activity relationships (SARs) be validated?

  • Methodological Answer : Derivatives with electron-withdrawing groups (e.g., nitro or methoxy) exhibit enhanced antimicrobial potency by disrupting bacterial quorum sensing or membrane integrity. In vitro assays (MIC values against S. aureus and E. coli) combined with molecular docking studies (targeting FabH or DNA gyrase) reveal key interactions, such as hydrogen bonding with active-site residues .

Q. How can discrepancies in reported biological activities of pyrazolone derivatives be resolved?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, solvent polarity) or impurity profiles. Rigorous analytical validation (e.g., LC-MS for purity >98%) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are essential. Comparative studies using deuterated analogs (e.g., Edaravone-D5) can isolate metabolic stability effects .

Q. What advanced applications exist for this compound in material science?

  • Methodological Answer : Pyrazolone-based Schiff bases are used in luminescent materials for OLEDs. For example, Zn(II) complexes exhibit tunable visible/NIR emission, with thermal stability up to 300°C (TGA data). Photophysical properties (e.g., quantum yield) are optimized by introducing π-conjugated substituents .

Analytical and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally similar pyrazolones (e.g., 2-(3,4-dimethylphenyl)-5-methyl derivatives) mandate PPE (gloves, goggles) due to irritant properties. Waste disposal follows halogenated organic compound guidelines, with neutralization via alkaline hydrolysis .

Q. How can pyrazolone derivatives be utilized in analytical chemistry for metal ion detection?

  • Methodological Answer : Derivatives like picrolonic acid (5-methyl-4-nitro-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one) form colored complexes with Sr²⁺, Th⁴⁺, and Mg²⁺. Spectrophotometric titration at λ = 450 nm quantifies metal ions in ppm ranges, validated via ICP-OES .

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